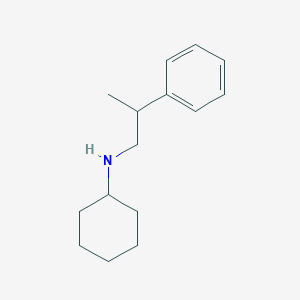
N-(2-phenylpropyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylpropyl)cyclohexanamine, also known as N-isopropylcyclohexylamine (NIPH), is a chemical compound that belongs to the family of cyclohexylamines. It is a colorless liquid with a strong odor and is used in the synthesis of various drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of NIPH is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that it increases the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, leading to increased stimulation and mood enhancement.
Biochemical and Physiological Effects:
NIPH has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased stimulation and mood enhancement. It has also been found to increase heart rate, blood pressure, and body temperature. However, the long-term effects of NIPH on the body are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
NIPH has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also a potent reagent for the synthesis of various drugs and pharmaceuticals. However, it has several limitations as well. It is a highly reactive compound and requires careful handling. It is also toxic and can cause serious health problems if not handled properly.
Orientations Futures
There are several future directions for the research on NIPH. One area of research is the development of new drugs and pharmaceuticals using NIPH as a precursor. Another area of research is the investigation of the long-term effects of NIPH on the body. Further research is also needed to understand the mechanism of action of NIPH and its potential use in the treatment of various neurological disorders.
Conclusion:
In conclusion, N-(2-phenylpropyl)cyclohexanamine is a chemical compound that has several scientific research applications. It is a potent reagent for the synthesis of various drugs and pharmaceuticals and has several biochemical and physiological effects. However, it is a highly reactive and toxic compound that requires careful handling. Further research is needed to understand the mechanism of action of NIPH and its potential use in the treatment of various neurological disorders.
Méthodes De Synthèse
NIPH can be synthesized from cyclohexylamine and 2-phenylpropyl chloride through a simple reaction. The reaction takes place in the presence of a catalyst such as sodium hydroxide or potassium carbonate. The resulting product is then purified through distillation or crystallization.
Applications De Recherche Scientifique
NIPH has been extensively used in scientific research as a reagent in the synthesis of various drugs and pharmaceuticals. It has also been used as a precursor in the synthesis of other cyclohexylamines. NIPH is particularly useful in the synthesis of N-methyl-1-phenylpropan-2-amine (known as methamphetamine), which is a potent central nervous system stimulant.
Propriétés
Nom du produit |
N-(2-phenylpropyl)cyclohexanamine |
|---|---|
Formule moléculaire |
C15H23N |
Poids moléculaire |
217.35 g/mol |
Nom IUPAC |
N-(2-phenylpropyl)cyclohexanamine |
InChI |
InChI=1S/C15H23N/c1-13(14-8-4-2-5-9-14)12-16-15-10-6-3-7-11-15/h2,4-5,8-9,13,15-16H,3,6-7,10-12H2,1H3 |
Clé InChI |
JJLPWUZUUANXLI-UHFFFAOYSA-N |
SMILES |
CC(CNC1CCCCC1)C2=CC=CC=C2 |
SMILES canonique |
CC(CNC1CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)



![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)

![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)